molecular formula C9H11Cl2NO B3025660 3-Chlorocathinone hydrochloride

3-Chlorocathinone hydrochloride

Cat. No.: B3025660
M. Wt: 220.09 g/mol
InChI Key: GQIVLNGPBZXFPL-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride (CAS: 2227990-16-9) is a chlorinated aromatic ketone derivative with an amino group at the β-position. Its molecular formula is C₉H₁₀Cl₂NO, and it exists as a hydrochloride salt, enhancing its stability and solubility . Structurally, it features a 3-chlorophenyl group attached to a propanone backbone and a primary amine group. This compound is notable as an intermediate in the synthesis of bupropion hydrochloride, a widely used antidepressant and smoking cessation agent .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(3-chlorophenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVLNGPBZXFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-Amino-1-(3-chlorophenyl)-1-propanone. The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthetic Organic Chemistry

2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Yields ketones or carboxylic acids.
  • Reduction : Produces alcohols or amines.
  • Substitution : Forms various substituted derivatives .

Biological Research

Research into the biological activity of this compound has highlighted its potential effects on cellular processes:

  • Dopamine Reuptake Inhibition : Enhances dopaminergic signaling by inhibiting dopamine reuptake.
  • Serotonin Reuptake Inhibition : Affects serotonin levels, contributing to mood elevation .

Pharmaceutical Applications

Initially synthesized as a potential antidepressant in the 1960s, the compound has been investigated for its therapeutic applications in treating conditions such as:

  • Depression
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Smoking cessation .

Case Study: Stimulant Effects

A study on the stimulant effects of 3-CMC demonstrated that users reported increased energy and euphoria. The compound was shown to affect neurotransmitter levels significantly, similar to other cathinones .

Case Study: Antidepressant Potential

Clinical trials have explored the efficacy of 3-CMC in treating depression. Although initial studies showed limited effectiveness, later research indicated potential benefits in certain populations, leading to renewed interest in its therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bupropion Hydrochloride (CAS: 31677-93-7)
  • Structure: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride.
  • Key Differences: Substituent: Bupropion has a tert-butylamino group at the β-position, whereas the target compound has a primary amine. Molecular Weight: 276.2 g/mol (bupropion) vs. ~222.6 g/mol (target compound) .
Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride)
  • Structure : 4-Chlorophenyl group with a piperidinyl substituent.
  • Key Differences: Chloro Position: Aldi-4 has a 4-chlorophenyl group vs. 3-chlorophenyl in the target compound. Amino Group: Piperidinyl (secondary amine) vs. primary amine.
  • Applications : Aldi-4 is an ALDH inhibitor, highlighting how positional isomerism and substituent nature dictate biological activity .
3'-Chloropropiophenone (CAS: 34841-35-5)
  • Structure: 1-(3-Chlorophenyl)-1-propanone.
  • Key Differences: Lacks the β-amino group present in the target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-Amino-1-(3-chlorophenyl)-1-propanone HCl C₉H₁₀Cl₂NO ~222.6 Not reported 3-Cl, NH₂ (primary amine)
Bupropion HCl C₁₃H₁₈Cl₂NO 276.2 222 (decomposes) 3-Cl, tert-butylamino
Aldi-4 C₁₄H₁₉Cl₂NO 296.7 Not reported 4-Cl, piperidinyl
3'-Chloropropiophenone C₉H₉ClO 168.6 Not reported 3-Cl, ketone (no amino group)

Notes:

  • The hydrochloride salt form of the target compound improves water solubility compared to non-ionic analogues like 3'-chloropropiophenone .
  • The tert-butyl group in bupropion enhances lipophilicity, contributing to its blood-brain barrier penetration .

Biological Activity

Overview

2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride, also known as 3-Chloromethcathinone (3-CMC), is a synthetic compound belonging to the cathinone family, which are known for their stimulant properties. This compound has garnered attention due to its psychoactive effects and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential therapeutic uses.

  • IUPAC Name : 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride
  • Molecular Formula : C9H11ClNO
  • CAS Number : 22032178

The biological activity of 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). This interaction leads to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft, contributing to its stimulant effects.

Key Mechanisms:

  • Dopamine Reuptake Inhibition : The compound inhibits the reuptake of dopamine, enhancing dopaminergic signaling.
  • Serotonin Reuptake Inhibition : It also affects serotonin levels, which may contribute to mood elevation and euphoria.

Stimulant Effects

Research indicates that 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride exhibits significant stimulant effects, similar to other cathinones. Users report increased energy, euphoria, and enhanced sociability.

Neurotoxicity

There are concerns regarding the neurotoxic potential of this compound. Reports have associated its use with adverse effects such as agitation, anxiety, and in severe cases, prolonged excited delirium. Autopsy findings from cases involving 3-CMC have revealed pulmonary edema and signs of internal organ stress, indicating potential toxicity at higher doses .

Case Study 1: Clinical Observations

A clinical report documented instances of severe agitation and aggressive behavior in individuals following the use of 3-CMC. These cases highlighted the compound's potential for inducing acute psychological effects that may require medical intervention .

Case Study 2: Toxicological Analysis

In a toxicological study involving fatalities linked to 3-CMC usage, autopsy results showed significant physiological changes, including hyperemia of internal organs and signs of cardiac stress. These findings underline the importance of monitoring for adverse reactions in users .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionReported EffectsToxicity Concerns
2-Amino-1-(3-chlorophenyl)-1-propanone HydrochlorideDAT and SERT inhibitionStimulant effects; euphoriaNeurotoxicity; agitation
3-Methylmethcathinone (3-MMC)Similar to 3-CMCIncreased energy; euphoriaCardiovascular risks
MethamphetamineStrong DAT inhibitionEuphoria; increased alertnessHigh addiction potential; neurotoxicity

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 3-chlorophenylacetone with tert-butylamine under acidic conditions, followed by hydrochloride salt formation. Key intermediates include the free base (2-amino-1-(3-chlorophenyl)-1-propanone) and its tert-butylamine adduct. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone-to-amine) to minimize byproducts like unreacted ketone or dimerization products. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (≥85%) and purity (>98%) .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment (e.g., USP methods using C18 columns and mobile phases of acetonitrile/phosphoric acid buffer) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy: 1^1H NMR (DMSO-d6) shows characteristic peaks at δ 1.30 ppm (tert-butyl group) and δ 7.40–7.80 ppm (aromatic protons). Mass spectrometry (MS) with ESI+ mode confirms the molecular ion at m/z 259.1 (M+H+^+) .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight containers under nitrogen at 2–8°C, with desiccants like silica gel. Stability studies indicate degradation <2% over 12 months under these conditions. Monitor for discoloration (yellowing) or precipitate formation, which signal hydrolysis or oxidation .

Advanced Research Questions

Q. How can conflicting spectral data from batch-to-batch variations be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents (e.g., ethanol) or stereochemical impurities. Use orthogonal techniques:
  • X-ray diffraction (XRD) to confirm crystalline structure.
  • Chiral HPLC to detect enantiomeric impurities (e.g., using Chiralpak AD-H columns).
  • LC-MS/MS to trace low-abundance degradation products (e.g., 1-(3-chlorophenyl)propane-1,2-dione) .

Q. What strategies are effective for impurity profiling in pharmacokinetic studies?

  • Methodological Answer : Identify impurities via spiked reference standards (e.g., 2-Amino-1-(3-chlorophenyl)-1-propanone p-toluenesulfonate) and gradient HPLC methods. For metabolites, use in vitro models:
  • Liver microsomes (human/rat) incubated at 37°C with NADPH cofactor.
  • LC-HRMS to detect hydroxylated metabolites (m/z 275.1) and N-dealkylated products (m/z 197.0) .

Q. How do researchers address contradictory results in receptor-binding assays?

  • Methodological Answer : Contradictions in DAT/NET inhibition (e.g., Ki values varying between studies) may stem from assay conditions. Standardize protocols:
  • Use radiolabeled ligands ([3^3H]dopamine for DAT, [3^3H]norepinephrine for NET).
  • Maintain consistent pH (7.4) and temperature (25°C).
  • Validate with positive controls (e.g., nomifensine for DAT). Adjust for non-specific binding using 10 μM mazindol .

Q. What experimental designs mitigate interference from degradation products in cell-based assays?

  • Methodological Answer : Pre-incubate the compound in assay buffers (e.g., PBS at 37°C) for 24 hours to simulate degradation. Use LC-MS to quantify residual parent compound and degradation products. For cytotoxicity assays (e.g., MTT), include a "degraded compound" control group to isolate effects of breakdown products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chlorocathinone hydrochloride
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